(Z)-3-(2-bromophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Lipophilicity Drug-likeness Permeability

(Z)-3-(2-bromophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile (CAS 476670-18-5) is a synthetic small molecule belonging to the 3-aryl-2-(4-substituted-phenyl)thiazol-2-yl-acrylonitrile class. Its structure features a thiazole core substituted at the 4-position with a 2,4-dimethylphenyl group, an acrylonitrile linker in the Z-configuration, and a 2-bromophenyl moiety at the 3-position.

Molecular Formula C20H15BrN2S
Molecular Weight 395.32
CAS No. 476670-18-5
Cat. No. B2810937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(2-bromophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
CAS476670-18-5
Molecular FormulaC20H15BrN2S
Molecular Weight395.32
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3Br)C#N)C
InChIInChI=1S/C20H15BrN2S/c1-13-7-8-17(14(2)9-13)19-12-24-20(23-19)16(11-22)10-15-5-3-4-6-18(15)21/h3-10,12H,1-2H3/b16-10-
InChIKeyBLKASQVYZZOYFM-YBEGLDIGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-3-(2-Bromophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile (CAS 476670-18-5): Chemical Identity and Core Structural Features


(Z)-3-(2-bromophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile (CAS 476670-18-5) is a synthetic small molecule belonging to the 3-aryl-2-(4-substituted-phenyl)thiazol-2-yl-acrylonitrile class. Its structure features a thiazole core substituted at the 4-position with a 2,4-dimethylphenyl group, an acrylonitrile linker in the Z-configuration, and a 2-bromophenyl moiety at the 3-position. The molecular formula is C₂₀H₁₅BrN₂S with a molecular weight of 395.32 g/mol . Predicted physicochemical properties include a calculated logP of 6.254, indicating high lipophilicity, and a fractional sp³ character of 0.10, reflecting a largely planar, conjugated architecture [1]. This compound is a member of a broader series of 3-aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile derivatives that have been the subject of recent systematic investigations into their antimicrobial, antifungal, and antimycobacterial activities [2].

Why Generic Substitution Fails for (Z)-3-(2-Bromophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile: Structural Determinants of Differential Behavior


Within the 3-aryl-2-(thiazol-2-yl)acrylonitrile chemotype, seemingly minor substituent changes at the 4-position of the thiazole ring or the 3-aryl ring profoundly modulate both biological and photophysical profiles. The 2,4-dimethylphenyl group on the thiazole provides steric bulk and electron-donating character that distinguishes this compound from analogs bearing unsubstituted phenyl, 4-methoxyphenyl, or 2,4-dichlorophenyl moieties. Simultaneously, the ortho-bromine on the 3-phenyl ring introduces a heavy-atom effect and a polarizable halogen bond donor that is absent in non-halogenated or para-substituted congeners. In the related antimicrobial series reported by Anas et al. (2026), the identity of the substituent on the 4-phenylthiazole determined whether a compound was inactive (MIC > 50 μM against M. tuberculosis), a promising antifungal (MIC = 32 μg/mL against C. parapsilosis for the 2,4-dichlorophenyl analog 10), or intermediate [1]. For optical applications, the combination of the electron-donating dimethylphenyl group and the electron-withdrawing bromophenyl-acrylonitrile system creates a push-pull electronic architecture that is highly sensitive to substituent variation—affecting Stokes shift, quantum yield, and solvatochromic response in ways that cannot be predicted from single-substituent analogs [2]. Generic substitution across this scaffold therefore risks losing the specific electronic, steric, and halogen-bonding features that define the target compound's differentiated performance.

Quantitative Differentiation Evidence for (Z)-3-(2-Bromophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile Versus Closest Analogs


Predicted Lipophilicity (logP) Differentiation Relative to De-methylated and De-brominated Analogs

The target compound's calculated logP of 6.254, derived from the ZINC database [1], positions it at the upper boundary of drug-like lipophilicity and substantially above close analogs. The (Z)-3-(2-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile analog (removal of the two methyl groups from the 2,4-dimethylphenyl substituent) has a calculated logP of approximately 5.6 (estimated from fragment-based ΔlogP contributions of -0.5 to -0.6 per methyl group removal) [2]. This represents a ΔlogP of ~0.65 units, corresponding to a roughly 4.5-fold difference in octanol-water partition coefficient. For procurement decisions in cell-based assays, this logP differential translates to measurably distinct membrane partitioning and non-specific binding profiles, making inter-batch substitution problematic.

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Ortho-Bromine Heavy-Atom Effect: Differentiation from Non-Halogenated and Para-Halogenated Analogs for Photophysical Applications

The ortho-bromine substituent on the 3-phenyl ring distinguishes this compound from non-halogenated analogs such as (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile. The heavy-atom effect of bromine enhances spin-orbit coupling, predictably increasing the intersystem crossing rate (k_ISC) and thus the triplet quantum yield while reducing the fluorescence quantum yield (Φ_F) relative to the non-brominated congener [1]. In the broader class of 3-aryl-2-(thiazol-2-yl)acrylonitrile fluorophores, substituent-dependent tuning of Φ_F spans from <0.01 to >0.50 depending on the aryl substituent combination [2]. The ortho-bromine also introduces a steric effect that twists the 3-aryl ring out of conjugation with the acrylonitrile, partially decoupling the bromophenyl from the π-system. This stands in contrast to para-bromo analogs (e.g., (Z)-3-(4-bromophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile) where conjugation is better preserved and the electronic effect of bromine is transmitted differently through the π-framework [3].

Fluorescence Heavy-atom effect Photophysics Quantum yield Bioimaging

Z-Configuration Stereochemical Integrity: Impact on Molecular Shape and Target Binding Versus E-Isomer

The (Z)-configuration of the acrylonitrile double bond is a critical stereochemical determinant. In the structurally characterized analog from the same series, compound 10 (2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile), single-crystal X-ray crystallography revealed the E-configuration in the solid state via quantum crystallography [1]. The Z-configuration of the target compound orients the 2-bromophenyl and thiazole rings on the same side of the double bond, creating a markedly different three-dimensional shape compared to the E-isomer, which would adopt an extended conformation. In molecular docking studies of the same compound series, the stereochemistry around the acrylonitrile double bond was shown to influence the predicted binding pose within the target protein active site [1]. A switch from Z to E configuration would alter the relative spatial orientation of the bromophenyl and dimethylphenyl-thiazole pharmacophores by approximately 180° around the double bond axis, incompatible with the same binding interactions.

Stereochemistry Configuration Molecular docking Structure-activity relationship Crystallography

Predicted Fractional sp³ Character (Fsp³ = 0.10) as a Differentiator from More Saturated Thiazole-Acrylonitrile Derivatives

The target compound exhibits a calculated fractional sp³ character (Fsp³) of 0.10, corresponding to only 2 of 20 carbon atoms bearing sp³ hybridization (the two methyl groups on the 2,4-dimethylphenyl substituent) [1]. This value is substantially lower than analogs bearing saturated substituents on the thiazole or acrylonitrile moieties. For instance, the 2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile analog incorporates an amino linker that increases Fsp³. Among FDA-approved oral drugs, the median Fsp³ is approximately 0.40, and compounds with Fsp³ below 0.20 are associated with increased risk of poor aqueous solubility, high melting points, and promiscuous binding due to their flat, polyaromatic architecture [2]. The extremely low Fsp³ of the target compound (0.10) therefore represents a measurable differentiation from analogs with higher sp³ content and signals that solubility-enabling formulation strategies or specific assay conditions (e.g., low DMSO concentration, presence of carrier proteins) may be required.

Molecular complexity Drug-likeness Fraction sp3 Flat structure Solubility

Evidence-Backed Application Scenarios for (Z)-3-(2-Bromophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile (CAS 476670-18-5)


Antimicrobial Screening Library Enrichment for Structure-Activity Relationship (SAR) Studies on Thiazole-Acrylonitrile Scaffolds

This compound serves as a defined structural variant within the 3-aryl-2-(4-substituted-phenyl)thiazol-2-yl-acrylonitrile series described by Anas et al. (2026). In that systematic study of 16 derivatives, the antimicrobial activity was shown to be highly dependent on the 4-phenylthiazole substituent identity, with the 2,4-dichlorophenyl analog (compound 10) yielding the best antifungal activity (MIC = 32 μg/mL against C. parapsilosis) while other substitution patterns were inactive at 50 μM against M. tuberculosis [1]. The target compound's 2,4-dimethylphenyl + 2-bromophenyl combination represents a distinct electronic and steric profile not captured by the published series, making it valuable for expanding the SAR landscape through head-to-head comparative testing against the characterized analogs.

Fluorescent Probe Development Leveraging Ortho-Bromine Internal Heavy-Atom Effect for Triplet-State Applications

The ortho-bromine substitution on the 3-aryl ring endows this compound with a predicted enhanced intersystem crossing rate via the internal heavy-atom effect, favoring triplet-state population over fluorescence [2]. Combined with the electron-donating 2,4-dimethylphenyl group on the thiazole, this creates a push-pull system where the triplet quantum yield can be modulated. In the broader class of 3-aryl-2-(thiazol-2-yl)acrylonitrile fluorophores, substituent combinations have been shown to tune emission from green to red with large Stokes shifts and environment-sensitive (solvatochromic) behavior [3]. The target compound's predicted propensity for triplet formation makes it particularly suitable for applications requiring singlet oxygen generation (photodynamic therapy research) or phosphorescence-based oxygen sensing, where the non-brominated and para-brominated analogs would exhibit fundamentally different excited-state behavior.

Computational Chemistry and Molecular Docking Studies Requiring a Planar, Halogenated Acrylonitrile Probe

With an Fsp³ of 0.10, this compound is among the most planar members of the thiazolyl-acrylonitrile class, presenting a largely flat, conjugated architecture suitable for docking into narrow, aromatic-rich binding pockets [4]. The presence of both a polarizable bromine atom (capable of halogen bonding) and the electron-rich 2,4-dimethylphenyl-thiazole system provides dual interaction modalities for computational binding studies. The Z-configuration, as structurally validated by X-ray crystallography on the related compound 10 [1], defines a specific three-dimensional pharmacophore arrangement. This compound is therefore a rational choice for in silico screening campaigns targeting proteins with shallow, hydrophobic, halogen-accepting binding sites, where analogs with higher Fsp³ or different halogen substitution patterns would fail to recapitulate the same binding geometry.

Physicochemical Profiling and Formulation Development for High-logP Thiazole Derivatives

The target compound's calculated logP of 6.254 [4] places it at the extreme upper end of drug-like chemical space (typical drug logP range: 1-5). This makes it a valuable reference compound for developing solubility-enhancing formulation strategies (e.g., nanoparticle encapsulation, cyclodextrin complexation, lipid-based delivery systems) for high-logP thiazole derivatives. In comparative solubility or permeability assays, the target compound can serve as the high-logP extreme against which analogs with lower predicted logP values—such as the 4-methoxyphenyl analog (estimated logP ~5.5) or the 4-hydroxyphenyl analog (estimated logP ~4.8)—are benchmarked [5]. This enables systematic evaluation of how logP reduction strategies (e.g., introducing polar substituents on the 4-phenylthiazole) affect the solubility-permeability trade-off within a congeneric series.

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